Sodium;chromium(3+);disulfate;dodecahydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

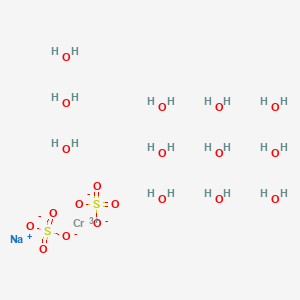

Sodium;chromium(3+);disulfate;dodecahydrate is a complex inorganic compound with the chemical formula NaCr(SO₄)₂·12H₂O. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its role in tanning leather, as a photographic film hardener, and in the preparation of chromium standard solutions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Sodium;chromium(3+);disulfate;dodecahydrate can be synthesized through the reaction of chromium(III) sulfate with sodium sulfate in an aqueous solution. The reaction typically involves dissolving chromium(III) sulfate and sodium sulfate in water, followed by crystallization to obtain the dodecahydrate form. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions in reactors where chromium(III) sulfate and sodium sulfate are mixed in precise stoichiometric ratios. The solution is then subjected to crystallization processes, where temperature and concentration are carefully controlled to yield high-purity crystals of the dodecahydrate form .

Analyse Des Réactions Chimiques

Types of Reactions

Sodium;chromium(3+);disulfate;dodecahydrate undergoes various chemical reactions, including:

Oxidation: Chromium(III) can be oxidized to chromium(VI) under specific conditions.

Reduction: Chromium(VI) can be reduced back to chromium(III) using reducing agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an alkaline medium.

Reduction: Sulfur dioxide or other reducing agents in acidic conditions.

Substitution: Heating with sulfate or chloride salts in aqueous solutions.

Major Products Formed

Oxidation: Chromium(VI) compounds such as chromates and dichromates.

Reduction: Chromium(III) compounds.

Substitution: Various chromium(III) complexes with different ligands.

Applications De Recherche Scientifique

Sodium;chromium(3+);disulfate;dodecahydrate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in analytical chemistry for the preparation of standard solutions and as a catalyst in various reactions.

Biology: Investigated for its potential role in biological systems, particularly in enzyme studies.

Medicine: Explored for its potential therapeutic applications, including its use in certain medical treatments.

Mécanisme D'action

The mechanism of action of sodium;chromium(3+);disulfate;dodecahydrate involves its interaction with various molecular targets and pathways:

Molecular Targets: Chromium ions can interact with proteins and enzymes, affecting their structure and function.

Pathways Involved: Chromium compounds can influence oxidative stress pathways, potentially leading to changes in cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Chromium(III) potassium sulfate dodecahydrate: Similar in structure and applications, used in tanning and as a photographic hardener.

Chromium(III) sulfate hydrate: Used in similar industrial applications but differs in hydration state and specific uses.

Uniqueness

Sodium;chromium(3+);disulfate;dodecahydrate is unique due to its specific hydration state and the presence of sodium ions, which can influence its solubility and reactivity compared to other chromium(III) compounds .

Activité Biologique

Sodium chromium(III) disulfate dodecahydrate, with the chemical formula CrH24NaO20S2⋅12H2O and CAS number 17854-98-7, is a compound of significant interest due to its biological activity and potential applications in various fields, including medicine and agriculture. This article provides an overview of its biological effects, mechanisms of action, and relevant research findings.

- Molecular Weight : 483.294 g/mol

- Molecular Formula : CrH24NaO20S2

- Solubility : Water-soluble

- Appearance : Typically found as a crystalline solid

Biological Role of Chromium(III)

Chromium(III) is recognized as an essential trace element in mammals, playing a crucial role in glucose and lipid metabolism. Its biological activity stems from its ability to enhance insulin sensitivity and facilitate glucose uptake in cells. The following points summarize the key biological activities associated with chromium(III) compounds:

- Insulin Sensitivity : Chromium(III) enhances insulin action, which is vital for glucose metabolism. This has implications for managing diabetes and metabolic syndrome.

- Lipid Metabolism : It influences lipid profiles by reducing cholesterol levels and promoting fatty acid oxidation.

- Antioxidant Properties : Chromium(III) exhibits antioxidant effects, potentially protecting cells from oxidative stress.

The mechanisms through which sodium chromium(III) disulfate dodecahydrate exerts its biological effects include:

- Binding to Proteins : In the bloodstream, approximately 95% of chromium(III) binds to proteins like transferrin, facilitating its transport to tissues such as the liver and kidneys .

- Cellular Uptake : Water-soluble forms of chromium(III) can penetrate cell membranes more readily than insoluble forms, enhancing their bioavailability and biological activity .

- Gene Expression Modulation : Chromium(III) may influence gene expression related to glucose metabolism and insulin signaling pathways .

Toxicity and Safety

Research indicates that chromium(III) compounds have low toxicity levels compared to hexavalent chromium (Cr(VI)). For instance:

- The oral LD50 for chromium(III) oxide is greater than 5 g/kg in rats, indicating low acute toxicity .

- Long-term studies have shown no significant adverse effects at high doses (up to 7 mg/kg body weight per day) .

However, allergic reactions such as dermatitis can occur in sensitized individuals exposed to chromium compounds .

Case Studies

Several studies highlight the biological impact of sodium chromium(III) disulfate dodecahydrate:

- Diabetes Management :

- A study demonstrated that chromium supplementation improved glycemic control in diabetic patients by enhancing insulin sensitivity.

- Animal Studies :

Summary of Research Findings

Propriétés

IUPAC Name |

sodium;chromium(3+);disulfate;dodecahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.Na.2H2O4S.12H2O/c;;2*1-5(2,3)4;;;;;;;;;;;;/h;;2*(H2,1,2,3,4);12*1H2/q+3;+1;;;;;;;;;;;;;;/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODMODAXXARKSK-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Na+].[Cr+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrH24NaO20S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00724754 |

Source

|

| Record name | Chromium(3+) sodium sulfate--water (1/1/2/12) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17854-98-7 |

Source

|

| Record name | Chromium(3+) sodium sulfate--water (1/1/2/12) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.